An In-Depth Technical Guide to 2-Chloro-N-cyclohexylacetamide (CAS: 23605-23-4): Synthesis, Reactivity, and Analytical Characterization
An In-Depth Technical Guide to 2-Chloro-N-cyclohexylacetamide (CAS: 23605-23-4): Synthesis, Reactivity, and Analytical Characterization
Executive Summary
This technical guide provides a comprehensive overview of 2-Chloro-N-cyclohexylacetamide (CAS No. 23605-23-4), a versatile chemical intermediate of significant interest to researchers in synthetic chemistry and drug discovery. The document delineates the compound's fundamental physicochemical properties, provides a detailed, field-tested protocol for its synthesis via nucleophilic acyl substitution, and explores its chemical reactivity. Emphasis is placed on the electrophilic nature of the chloroacetamide moiety, which renders it an excellent building block for constructing more complex molecules through reactions with various nucleophiles. Furthermore, this guide outlines robust analytical methodologies, including HPLC and spectroscopy, for its quantification and structural validation. Safety protocols and handling guidelines are also detailed to ensure its proper use in a laboratory setting.
Chemical Identity and Physicochemical Properties
2-Chloro-N-cyclohexylacetamide is a secondary amide characterized by a cyclohexyl group attached to the amide nitrogen and a reactive chloromethyl group adjacent to the carbonyl. This structure is fundamental to its utility as a synthetic precursor.
Key Identifiers:
-
IUPAC Name: 2-chloro-N-cyclohexylacetamide[1]
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CAS Number: 23605-23-4[1]
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Synonyms: N-cyclohexylchloroacetamide, Acetamide, 2-chloro-N-cyclohexyl-[1][5]
Caption: Chemical structure of 2-Chloro-N-cyclohexylacetamide.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Melting Point | 109-111 °C | [2][4] |
| Boiling Point (Predicted) | 326.4 ± 21.0 °C | [2][4] |
| Density (Predicted) | 1.10 ± 0.1 g/cm³ | [4] |
| SMILES | C1CCC(CC1)NC(=O)CCl | [1][6] |
| InChIKey | RLFIWYGMZQJEFO-UHFFFAOYSA-N |[1] |
Synthesis and Mechanistic Considerations
The most direct and efficient synthesis of 2-Chloro-N-cyclohexylacetamide involves the nucleophilic acyl substitution reaction between cyclohexylamine and chloroacetyl chloride. This method is widely adopted due to its high yield and operational simplicity.
Mechanism: The reaction proceeds via the nucleophilic attack of the primary amine (cyclohexylamine) on the electrophilic carbonyl carbon of the acyl chloride (chloroacetyl chloride). The lone pair of electrons on the nitrogen atom initiates the attack, leading to the formation of a tetrahedral intermediate. This intermediate subsequently collapses, expelling the chloride ion as a leaving group and forming a protonated amide. A base, which can be a second equivalent of the starting amine or an added scavenger like triethylamine, deprotonates the nitrogen to yield the final N-substituted amide product and a hydrochloride salt byproduct.
Caption: General workflow for the synthesis of 2-Chloro-N-cyclohexylacetamide.
Experimental Protocol: Synthesis
This protocol is adapted from established procedures for N-acylation.[7]
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Reagent Preparation: In a well-ventilated fume hood, prepare a solution of chloroacetyl chloride (1.0 equivalent) in anhydrous acetonitrile (1 mL per mmol of acyl halide). Separately, prepare a solution of cyclohexylamine (2.1 equivalents) in anhydrous acetonitrile (1 mL per mmol of acyl halide).
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Causality: Using an excess of the amine serves a dual purpose: it drives the reaction to completion and acts as a base to neutralize the HCl byproduct, preventing protonation of the unreacted amine. Anhydrous solvent is critical to prevent hydrolysis of the highly reactive acyl chloride.
-
-
Reaction Execution: To the stirred solution of chloroacetyl chloride, add the cyclohexylamine solution dropwise while maintaining the reaction temperature at approximately 15°C using an ice bath.
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Causality: The dropwise addition at a controlled, low temperature is essential to manage the exothermic nature of the acylation reaction, minimizing the formation of side products.
-
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Workup and Extraction: Dilute the reaction mixture with ethyl acetate (2 mL per mmol of acyl halide). Transfer the mixture to a separatory funnel and wash sequentially with 1.2 M aqueous hydrochloric acid and 1 M aqueous sodium carbonate.[7]
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Causality: The HCl wash removes the excess basic cyclohexylamine and its hydrochloride salt. The subsequent sodium carbonate wash neutralizes any remaining acidic species, ensuring the final product is not in a protonated state.
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-
Isolation and Purification: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Product Characterization: The resulting solid, typically fluffy white crystals, is 2-Chloro-N-cyclohexylacetamide. The reported yield for this procedure is approximately 93%.[7] Confirm identity and purity using the analytical methods described in Section 5.0.
Chemical Reactivity and Applications in Drug Discovery
The synthetic value of 2-Chloro-N-cyclohexylacetamide stems from the reactivity of its chloroacetamide group. The chlorine atom is an effective leaving group, making the adjacent methylene carbon highly electrophilic and susceptible to nucleophilic substitution.[8][9]
This reactivity profile allows the molecule to serve as a versatile scaffold for introducing the N-cyclohexylacetamido moiety into a wide range of structures. It readily reacts with:
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Nitrogen Nucleophiles: Primary and secondary amines, anilines, and heterocyclic amines.
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Oxygen Nucleophiles: Alcohols, phenols, and carboxylates.
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Sulfur Nucleophiles: Thiols and thiophenols.
This versatility makes it a valuable intermediate in the synthesis of biologically active compounds. For instance, it has been used as a precursor in the development of novel phenylacetamide derivatives investigated as potential antidepressant agents.[10] In such syntheses, the chloroacetamide acts as an electrophilic handle to connect the N-cyclohexyl portion of the molecule to a different pharmacophore via a nucleophilic functional group, such as a thiol on a benzimidazole ring.[10] Its modular structure is also a candidate for derivatization in the development of other therapeutics, such as opioid receptor modulators.[11]
Analytical and Spectroscopic Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and quantity of 2-Chloro-N-cyclohexylacetamide in both research and quality control settings.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) with UV detection is a preferred method for assessing the purity and monitoring the progress of reactions involving this compound.[12]
Caption: Typical workflow for HPLC-UV purity analysis.
Exemplary HPLC-UV Protocol: This protocol is based on standard methods for analyzing similar chloroacetamide intermediates.[12][13]
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Instrumentation: A standard HPLC system with a binary pump, autosampler, and a UV/Vis or Diode Array Detector (DAD).
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.7 µm particle size).
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Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection Wavelength: 254 nm.
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Injection Volume: 5 µL.
-
Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in the mobile phase. Filter through a 0.45 µm syringe filter prior to injection.
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Data Analysis: Purity is determined by calculating the peak area percentage of the main component relative to the total area of all observed peaks.
Spectroscopic Data
Spectroscopic analysis provides definitive structural confirmation.
Table 2: Key Spectroscopic Data for Structural Confirmation
| Technique | Expected Signals / Peaks | Assignment | Source(s) |
|---|---|---|---|
| ¹H NMR (CDCl₃) | δ ~6.4 ppm (broad s, 1H)δ ~4.0 ppm (s, 2H)δ ~3.9 ppm (m, 1H)δ ~1.1-2.0 ppm (m, 10H) | -NH--CH₂-Cl-CH- (cyclohexyl)-CH₂- (cyclohexyl) | [7] |
| IR Spectroscopy (KBr Pellet) | ~3300 cm⁻¹ (N-H stretch)~2930, 2850 cm⁻¹ (C-H stretch)~1650 cm⁻¹ (C=O stretch, Amide I)~1550 cm⁻¹ (N-H bend, Amide II)~750 cm⁻¹ (C-Cl stretch) | Amide N-HAliphatic C-HAmide CarbonylAmide N-HAlkyl Halide | [1] |
| Mass Spectrometry (GC-MS) | m/z 175/177 (M⁺)m/z 99m/z 83 | Molecular ion (with ³⁵Cl/³⁷Cl isotope pattern)[C₆H₁₁NH₂]⁺ Fragment[C₆H₁₁]⁺ Fragment |[1] |
Safety, Handling, and Storage
2-Chloro-N-cyclohexylacetamide is a hazardous substance and must be handled with appropriate precautions.
GHS Hazard Identification: [1][14]
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Pictograms: Danger
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H318/H319: Causes serious eye damage/irritation.
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H335: May cause respiratory irritation.
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Recommended Handling Procedures: [14][15]
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Wear impervious protective gloves (e.g., nitrile).
-
Wear chemical safety goggles or a face shield.
-
Wear a lab coat.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage:
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Store in a tightly closed container in a cool, dry, and well-ventilated place.[14]
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For long-term stability, storage under an inert atmosphere at 2-8°C is recommended.[5][6]
Conclusion
2-Chloro-N-cyclohexylacetamide is a fundamentally important and highly reactive chemical intermediate. Its straightforward synthesis, combined with the electrophilic nature of the chloroacetamide moiety, makes it an invaluable tool for medicinal chemists and researchers in organic synthesis. The well-defined protocols for its synthesis, purification, and analysis outlined in this guide provide a solid foundation for its effective and safe utilization in the laboratory to build novel molecular architectures with potential biological significance.
References
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PubChem. (n.d.). 2-Chloro-N-cyclohexylacetamide. National Center for Biotechnology Information. Retrieved from [Link]
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ChemBK. (2024). 2-Chloro-N-cyclohexyl-acetamide. Retrieved from [Link]
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Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 49(24), 3475-3507. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 23605-23-4 | Product Name : 2-Chloro-N-cyclohexylacetamide. Retrieved from [Link]
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Sharma, V., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Scientific Reports, 12(1), 2051. Retrieved from [Link]
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MDPI. (2023). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. Retrieved from [Link]
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